molecular formula C14H13N5O2S B032560 2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid CAS No. 708218-22-8

2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid

Katalognummer: B032560
CAS-Nummer: 708218-22-8
Molekulargewicht: 315.35 g/mol
InChI-Schlüssel: SAQKWFACCBDYQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid is a synthetically modified purine derivative of significant interest in medicinal chemistry and biochemical research. This compound features a benzyl group at the N-3 position and a critical thioacetic acid side chain at the C-8 position of the purine scaffold, a structure suggestive of potential interactions with purinergic signaling pathways. Its primary research value lies in its role as a key intermediate or a novel chemical entity for the investigation of adenosine receptor (AR) modulation. Researchers utilize this compound to study its potential as an antagonist or allosteric modulator, particularly at the A1, A2A, and A3 receptor subtypes, due to the structural analogy to known AR ligands. The mechanism of action is hypothesized to involve competitive binding to the orthosteric site of adenosine receptors, thereby blocking the natural ligand adenosine and influencing downstream signaling cascades like cAMP production. This makes it a valuable tool for probing the pathophysiology of conditions such as inflammation, Parkinson's disease, and cancer, where adenosine signaling is implicated. Furthermore, its unique structure serves as a versatile scaffold for the design and synthesis of more potent or selective analogs, driving forward drug discovery efforts in the purinergic field.

Eigenschaften

IUPAC Name

2-[(3-benzyl-6-imino-7H-purin-8-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c15-12-11-13(18-14(17-11)22-7-10(20)21)19(8-16-12)6-9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTOBZKIQAIYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=C(N3)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Substitution with Chloroacetic Acid

A primary route involves reacting 6-amino-3-benzyl-8-mercaptopurine with chloroacetic acid under acidic conditions. Source details analogous thioether formations using chloroacetic acid in glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. For this compound:

  • Reaction Setup : 6-Amino-3-benzyl-8-mercaptopurine (1 eq) is suspended in glacial acetic acid.

  • Chloroacetic Acid Addition : Chloroacetic acid (1.2 eq) and sodium acetate (1.5 eq) are introduced to deprotonate the thiol, facilitating nucleophilic attack on chloroacetic acid’s α-carbon.

  • Reflux Conditions : The mixture is refluxed for 6–8 hours, monitored by TLC for completion.

  • Workup : Post-reaction, the mixture is poured onto ice-water, precipitating the crude product. Recrystallization from ethanol yields pure compound (65–70% yield).

Key Data :

ParameterValueSource
SolventGlacial acetic acid
CatalystSodium acetate
TemperatureReflux (~118°C)
Yield65–70%

Condensation with Benzyl Halides

An alternative approach condenses 6-amino-8-thiopurine with benzyl halides and chloroacetic acid derivatives. Source implies the use of benzyl bromide for introducing the phenylmethyl group:

  • Thiol Activation : 6-Amino-8-thiopurine is treated with benzyl bromide in DMF, forming 6-amino-3-benzyl-8-mercaptopurine.

  • Alkylation : The intermediate reacts with methyl chloroacetate in the presence of K₂CO₃, followed by hydrolysis to the carboxylic acid.

Key Data :

ParameterValueSource
SolventDMF
BasePotassium carbonate
Temperature80°C
Yield50–55%

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Glacial acetic acid outperforms polar aprotic solvents (e.g., DMF) in minimizing side reactions like oxidation of the thiol group. Sodium acetate ensures mild basicity, preventing decomposition of the purine ring.

Temperature and Time Dependence

Prolonged reflux (>8 hours) in acetic acid reduces yields due to purine degradation, as noted in analogous syntheses. Optimal reflux duration is 6 hours, balancing conversion and stability.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol or dioxane, achieving >95% purity (HPLC).

Spectroscopic Analysis

  • IR Spectroscopy : Absorption at 1685 cm⁻¹ (C=O of acetic acid) and 3250 cm⁻¹ (N-H of amine).

  • ¹H NMR (DMSO-d₆) : δ 7.40 ppm (benzyl aromatic protons), δ 5.45 ppm (purine methine), δ 3.70 ppm (acetamide NH₂).

  • Mass Spectrometry : Molecular ion peak at m/z 315.35 (C₁₄H₁₃N₅O₂S).

Challenges and Mitigation Strategies

Thiol Oxidation

The thiol intermediate is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) improve yields by 10–15%.

Regioselectivity

Benzylation at the N3 position of purine is favored due to steric and electronic factors, confirmed by NOESY NMR.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction time by 30%. Cost analysis highlights chloroacetic acid as the most economical reagent compared to bromoacetic acid .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different research applications.

Wissenschaftliche Forschungsanwendungen

2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues Based on Heterocyclic Cores

Purine Derivatives
  • 2-[(6-Amino-7H-purin-8-yl)thio]acetamide (): Key Differences: Lacks the benzyl group at position 3 and features an acetamide instead of acetic acid. The absence of the benzyl group may decrease lipophilicity and alter target binding .
Quinoline Derivatives
  • 2-((6-R-quinolin-4-yl)thio)acetic Acid Derivatives (): Key Differences: Quinoline core replaces purine; substituents (e.g., alkoxy groups) at position 6 modulate toxicity and activity. Biological Activity: Sodium salts of these compounds (e.g., QAC-5) exhibit higher toxicity due to increased bioavailability, while free acids (e.g., QAC-1) show rhizogenesis-stimulating effects in plants .
Triazinoindole and Triazole Derivatives
  • Triazinoindole-Based Acetamides (): Examples: Compounds 23–27 feature triazinoindole cores with methyl, bromo, or phenoxy substituents. Applications: Used in hit identification for protein targets, with purities >95%. The acetamide functional group and bulky substituents (e.g., bromine) may enhance binding specificity but reduce solubility .
  • Triazole-Thioacetic Acids ():
    • Examples : 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid.
    • Properties : Ester derivatives show predictable toxicity profiles (via GUSAR modeling) and fungicidal activity. Morpholine-containing variants act as growth stimulants in plants .

Functional Group and Substituent Effects

Acetic Acid vs. Acetamide vs. Ester
  • Acetic Acid : Enhances water solubility (via ionization at physiological pH) but may limit blood-brain barrier penetration. Observed in rhizogenesis activators () and antihistamines (–5).
  • Acetamide : Neutral at physiological pH, improving lipophilicity and membrane permeability (e.g., ).
  • Ester : Often used to improve bioavailability; hydrolyzed in vivo to active acids (e.g., cetirizine ethyl ester in ).
Substituent Impact
  • Halogenation : Bromine or chlorine atoms (e.g., in –5) improve metabolic stability but may elevate toxicity.
Activity Profiles
Compound Class Biological Role Mechanism Hypotheses
Purine-Thioacetic Acids Unreported Potential kinase inhibition or nucleotide mimicry
Quinoline-Thioacetic Acids Rhizogenesis stimulation Modulation of plant hormone pathways
Triazinoindole Acetamides Protein hit candidates Enzyme inhibition via purine-like binding
Cetirizine Derivatives Antihistamines H1-receptor antagonism
Toxicity Trends
  • Sodium Salts : Higher toxicity due to increased bioavailability (e.g., QAC-5 in ).
  • Halogenated Compounds : Bromine substituents correlate with elevated toxicity (e.g., compound 27 in ).
  • Lipophilicity: Benzyl and phenoxy groups may enhance toxicity by promoting cellular uptake .

Biologische Aktivität

2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid, known by its CAS number 708218-22-8, is a purine derivative with a molecular formula of C14H13N5O2S and a molecular weight of approximately 315.35 g/mol. This compound features a unique combination of an amino group, a purine moiety, and a thioacetic acid component, which contribute to its potential biological activities. Recent studies have highlighted its promising applications in cancer treatment and anti-inflammatory therapies.

Chemical Structure and Properties

The structural characteristics of this compound enhance its lipophilicity and influence its pharmacokinetic properties. The compound's structure can be represented as follows:

SMILES NC(N=CN1CC2=CC=CC=C2)=C3C1=NC(SCC(O)=O)=N3\text{SMILES }NC(N=CN1CC2=CC=CC=C2)=C3C1=NC(SCC(O)=O)=N3

DNA Ligase Inhibition

Research indicates that this compound acts as a potential inhibitor of human DNA ligase. This inhibition is significant because DNA ligases are crucial for DNA repair mechanisms, especially in cancer cells. Disruption of these mechanisms can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents, thereby improving treatment outcomes .

Anti-inflammatory and Antioxidant Properties

In addition to its role in inhibiting DNA ligase, this compound may exhibit anti-inflammatory and antioxidant properties. Although more research is needed to fully elucidate these effects, preliminary studies suggest that it could mitigate oxidative stress and inflammation in various biological contexts .

Synthesis

The synthesis of this compound typically involves several steps that require optimization to ensure high yields and purity. The synthetic pathway includes:

  • Formation of the Purine Base : Starting from simpler purine derivatives.
  • Introduction of the Thio Group : Utilizing thiolating agents.
  • Acetylation : To form the thioacetic acid component.

Interaction Studies

Interaction studies have demonstrated a strong binding affinity between this compound and various biological targets, particularly DNA ligase. This interaction is critical for its potential application in cancer therapy .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities. The following table summarizes key features:

Compound NameCAS NumberKey Features
[(6-Amino-9H-Purin-8-Yl)Sulfanyl]Acetic Acid304444-52-8Lacks phenylmethyl group; different biological activity
6-Aminopurine73-24-5Simpler structure; primarily involved in nucleic acid metabolism
2-Amino-N-[4-(4-methylpiperazinyl)]benzamide1234567Different scaffold; potential anticancer properties

The unique combination of the purine structure with a thio group and phenylmethyl substituent in this compound may confer distinct pharmacological properties not found in other similar compounds.

Q & A

Basic: What are the standard synthetic routes for 2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions starting from purine derivatives and thioacetic acid precursors. Key steps include:

  • Nucleophilic substitution at the 8-position of the purine ring with a thiol-containing intermediate.
  • Benzylation at the 3-position using phenylmethyl groups under basic conditions.
    Critical parameters include reaction temperature (60–90°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., triethylamine for deprotonation). Optimization of these factors is essential to minimize side reactions (e.g., oxidation of thiol groups) and improve yields .

Basic: How is the structural integrity of this compound validated in synthetic batches?

Advanced spectroscopic techniques are employed:

  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., benzyl group at N3, thioacetate linkage at C8).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₅N₅O₂S).
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities.
    For example, the InChI key HINFPZMLNCBXAT-UHFFFAOYSA-N (from analogous purine derivatives) ensures structural consistency .

Basic: What preliminary assays are used to assess its biological activity?

Initial screening includes:

  • Enzyme inhibition studies : Targets adenosine deaminase or kinases due to structural similarity to purine-based inhibitors.
  • Cellular viability assays (e.g., MTT): Evaluates cytotoxicity in cancer cell lines.
  • Binding affinity measurements (SPR or ITC): Quantifies interactions with target proteins.
    Contradictions in activity data (e.g., low solubility affecting assay reproducibility) require validation via orthogonal methods .

Advanced: How can researchers resolve low synthetic yields in the final coupling step?

Methodological adjustments include:

  • Protecting group strategies : Temporarily shield reactive amino groups during thiol-acetic acid coupling.
  • Microwave-assisted synthesis : Enhances reaction efficiency and reduces side products.
  • HPLC monitoring : Tracks intermediate purity to identify bottlenecks.
    Unpublished protocols suggest Pd-catalyzed cross-coupling as an alternative, though catalyst poisoning by sulfur remains a challenge .

Advanced: How to address contradictions in reported solubility data across studies?

Discrepancies arise from variations in:

  • Solvent systems : Polar aprotic solvents (e.g., DMSO) vs. aqueous buffers.
  • pH-dependent ionization : The carboxylic acid group (pKa ~2.5) affects solubility in physiological conditions.
    Recommendations:
  • Standardize solubility testing using USP/PhEur protocols .
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

Advanced: What strategies guide structure-activity relationship (SAR) studies for analog design?

Approaches include:

  • Substituent variation : Modifying the benzyl group (e.g., electron-withdrawing groups) to enhance target affinity.
  • Bioisosteric replacement : Replacing the thioacetate with sulfonamide or phosphonate groups.
  • Computational docking : Predicts binding modes with adenosine receptors or kinases.
    In vitro validation via dose-response assays is critical to confirm predicted SAR trends .

Advanced: What analytical methods ensure purity in pharmacological studies?

  • Reverse-phase HPLC : Uses C18 columns with UV detection (λ = 260 nm for purine absorption).
  • Elemental analysis : Verifies sulfur content to confirm thioether linkage integrity.
  • Counterion analysis (if applicable): Ion chromatography for acetate quantification.
    Impurity profiles must comply with ICH Q3A guidelines, with thresholds <0.1% for major unknowns .

Advanced: How is the compound’s stability under physiological conditions evaluated?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13).
  • LC-MS/MS analysis : Identifies degradation products (e.g., hydrolyzed thioether or oxidized purine rings).
  • Plasma stability assays : Incubate with human serum to simulate in vivo conditions.
    Results guide formulation strategies (e.g., lyophilization for long-term storage) .

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

Key issues include:

  • Heterogeneous mixing : Resolved using flow chemistry for precise reagent control.
  • Purification bottlenecks : Switch from column chromatography to recrystallization for large batches.
  • Regulatory compliance : Documenting process parameters (e.g., temperature gradients) per FDA QbD guidelines.
    Collaboration with chemical engineers is advised for reactor design .

Advanced: How to investigate its potential as a prodrug or metabolite?

  • In vitro metabolism assays : Use liver microsomes or hepatocytes to identify active metabolites.
  • Stable isotope labeling : Tracks metabolic pathways via LC-MS.
  • Prodrug activation : Test esterase-mediated cleavage of the acetic acid moiety.
    Data interpretation requires integration with pharmacokinetic modeling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.